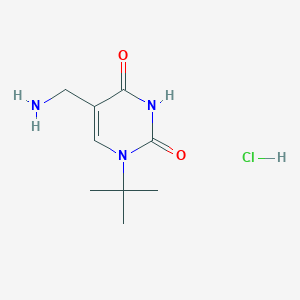

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Description

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidinedione derivative characterized by a tert-butyl group at the 1-position and an aminomethyl substituent at the 5-position of the pyrimidine ring.

Properties

IUPAC Name |

5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14;/h5H,4,10H2,1-3H3,(H,11,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISQKYJUQNTRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=O)NC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and guanidine hydrochloride.

Formation of Pyrimidine Ring: The reaction between tert-butyl acetoacetate and guanidine hydrochloride under basic conditions leads to the formation of the pyrimidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has the molecular formula and a CAS number of 1880869-17-9. The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, contributing to its reactivity and interaction with biological targets .

Medicinal Chemistry

Potential Therapeutic Uses:

The compound is being investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Research suggests that derivatives of pyrimidine compounds can exhibit various biological activities including anti-inflammatory, antitumor, and antimicrobial properties .

Mechanism of Action Studies:

Understanding how 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione interacts with biological targets is crucial. Interaction studies often involve assessing binding affinities to receptors or enzymes that are implicated in disease processes. These studies help elucidate the compound's mechanism of action and therapeutic potential .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of pyrimidine derivatives. By modifying the substituents on the pyrimidine ring, researchers can develop compounds with enhanced efficacy and reduced toxicity. For instance, structural variations have been shown to affect the binding affinity to adenosine receptors, which are important targets in neurodegenerative disorders .

Preclinical Studies

Preclinical studies have demonstrated that certain derivatives of this compound exhibit significant activity against various cancer cell lines. These studies typically involve evaluating cytotoxicity profiles against human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer), providing insights into the compound's potential as an anticancer agent .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione | Aminomethyl group at position 6 | Different position affects reactivity |

| 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | Lacks tert-butyl group | Simpler structure may lead to different biological activity |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxyl group instead of carbonyls | Potentially different pharmacological profile |

This comparative analysis highlights the unique substituents of this compound that influence its chemical behavior and biological activity .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound in various applications:

- Anticancer Activity: A study evaluated the antiproliferative effects of a series of pyrimidine derivatives on different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against breast and prostate cancer cells .

- Neuroprotective Effects: Another research effort focused on the neuroprotective potential of pyrimidine derivatives in models of neurodegenerative diseases. Compounds were tested for their ability to inhibit neuroinflammation and protect neuronal cells from apoptosis .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 1-Position

Key Compounds :

1-Cyclopropyl analog (CAS 2034154-05-5): Replaces tert-butyl with a cyclopropyl group, reducing steric bulk but maintaining moderate lipophilicity .

1-Methyl analog (CAS 2034157-29-2): Smaller substituent, likely increasing solubility but reducing steric hindrance .

Impact on Properties :

Positional Isomerism of Aminomethyl Group

Key Compounds :

Unsubstituted 5-aminomethyl base compound (CAS 90585-93-6): Lacks the 1-position tert-butyl group, highlighting the role of substitution in optimizing pharmacokinetics .

Structural Complexity and Functionalization

Key Compounds :

Bis(pyrimidinediones) (e.g., 5,5′-(phenylmethylene)bis derivatives): Dimeric structures with enhanced hydrophilicity and lipophilicity balance, explored for HIV-1 capsid inhibition .

Thieno[2,3-d]pyrimidinediones: Fused-ring systems (e.g., 5-methyl-3-phenyl-6-substituted derivatives) showing antimicrobial activity, indicating the importance of aromatic and heterocyclic extensions .

Comparative Insights :

- The target compound’s simpler structure may offer synthetic accessibility compared to bis- or fused-ring derivatives.

- Functionalization with groups like oxadiazoles () or styryl chains () introduces additional pharmacophoric elements absent in the tert-butyl-aminomethyl derivative .

Table 1: Comparative Analysis of Pyrimidinedione Derivatives

Research and Development Context

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (uracil-aldehyde condensation) but with tert-butyl introduction via silylation or alkylation .

- Discontinued Analogs : The 1-methyl analog (CAS 2034157-29-2) was discontinued, possibly due to instability or insufficient efficacy .

- Patent Relevance : Compounds like 6-chloro-3-(2,2,2-trifluoroethyl)pyrimidinedione () highlight the therapeutic interest in fluorinated pyrimidines .

Biological Activity

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS Number: 1361114-70-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 197.23 g/mol

- Structure : The compound features a pyrimidine ring with an aminomethyl group and a tert-butyl substituent, contributing to its unique properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antibacterial , antiviral , and anticancer agent . Research indicates that compounds within this chemical class can interact with various biological targets, leading to therapeutic effects.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation in cancerous cells.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus.

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by disrupting viral replication processes.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antibacterial Activity : In vitro tests have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, one study noted that certain pyrimidine derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

- Anticancer Potential : Another study explored the cytotoxic effects of related compounds on various cancer cell lines, indicating that these compounds could inhibit tumor growth through apoptosis induction .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds might interfere with key signaling pathways involved in cell survival and proliferation .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives against common pathogens. The results indicated that this compound exhibited significant activity against Gram-positive bacteria with an MIC comparable to established antibiotics .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Control (Ciprofloxacin) | 2 | E. coli |

| 5-(Aminomethyl)-1-(tert-butyl)pyrimidine | 6.25 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.